Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate

Antimycobacterial Tuberculosis SAR

Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate (CAS 1352925-43-9; molecular formula C₁₁H₁₇BrN₄O₂S; molecular weight 349.25 g/mol) is a heterocyclic building block featuring a 1,3,4-thiadiazole core substituted with a bromine atom at the 5-position, linked to an N-Boc-protected piperazine moiety. The compound is supplied as a crystalline solid with a reported melting point of 95.0–97.0 °C , and is available from multiple vendors at purities of ≥95% or NLT 98%.

Molecular Formula C11H17BrN4O2S
Molecular Weight 349.25 g/mol
CAS No. 1352925-43-9
Cat. No. B1444664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate
CAS1352925-43-9
Molecular FormulaC11H17BrN4O2S
Molecular Weight349.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(S2)Br
InChIInChI=1S/C11H17BrN4O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-14-13-8(12)19-9/h4-7H2,1-3H3
InChIKeyGKJZEXJCXOOROI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate (CAS 1352925-43-9) – A Boc-Protected Piperazine-Thiadiazole Building Block


Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate (CAS 1352925-43-9; molecular formula C₁₁H₁₇BrN₄O₂S; molecular weight 349.25 g/mol) is a heterocyclic building block featuring a 1,3,4-thiadiazole core substituted with a bromine atom at the 5-position, linked to an N-Boc-protected piperazine moiety . The compound is supplied as a crystalline solid with a reported melting point of 95.0–97.0 °C , and is available from multiple vendors at purities of ≥95% or NLT 98% . The N-Boc protection strategy distinguishes this compound from its unprotected analog 1-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine (CAS 1340396-26-0) by enabling controlled, stepwise synthetic functionalization across the piperazine ring during multi-step medicinal chemistry campaigns [1].

Why Generic Substitution Fails for Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate: Divergent Reactivity and Regulatory Fidelity in the 1,3,4-Thiadiazole-Piperazine Series


Although numerous 1,3,4-thiadiazole-piperazine analogs (e.g., 5-chloro, 5-fluoro, 5-methyl, and 5-unsubstituted variants) are commercially available, they are not functionally interchangeable in multi-step synthetic routes or biological screening cascades [1]. The 5-bromo substituent provides a unique balance of polarizability and leaving-group ability that governs the rate and selectivity of key cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig, Ullmann-type couplings) used to elaborate the thiadiazole core [2]. Class-level SAR studies in antimycobacterial and anticancer programs have demonstrated that even single-atom halogen substitutions on the thiadiazole ring produce order-of-magnitude shifts in target potency and selectivity profiles [3]. Substituting a chloro or methyl analog without systematic re-optimization therefore risks catastrophic loss of on-target activity or introduction of uncharacterized off-target liabilities, making the bromo-Boc-piperazine building block the defined entry point for structure–activity relationship (SAR) programs where the bromine atom is required for synthetic diversification or target engagement.

Product-Specific Quantitative Evidence for Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate: Head-to-Head and Cross-Study Comparator Data


Antimycobacterial Potency of Bromo-Substituted 1,3,4-Thiadiazole-Piperazine Hybrids: Class-Level MIC Comparison Against M. tuberculosis

In a comparative SAR study of 1,3,4-thiadiazole and piperazine fused quinazoline derivatives, bromo-substituted analogs demonstrated strong antimycobacterial efficacy with MIC values in the range of 3.12–6.25 µg/mL using the Löwenstein–Jensen MIC method against Mycobacterium tuberculosis [1]. This potency range is comparable to that of trifluoromethyl and hydroxy-substituted analogs (same 3.12–6.25 µg/mL range), but represents a significant improvement over the unsubstituted and methyl-substituted parent scaffolds, which showed MIC values greater than 25 µg/mL in the same assay system. Target compound data are class-derived because the specific tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate served as the synthetic precursor to the tested deprotected analogs; the Boc group is removed prior to biological evaluation, and the bromine atom is retained in the final active species.

Antimycobacterial Tuberculosis SAR

Synthetic Versatility: Bromine as a Superior Leaving Group for Pd-Catalyzed Cross-Coupling Reactions on the 1,3,4-Thiadiazole Core

The bromine atom at the 5-position of the 1,3,4-thiadiazole ring functions as an optimal leaving group for palladium-catalyzed cross-coupling reactions. Literature precedent establishes that the reactivity order for aryl halides in oxidative addition follows Ar–I > Ar–Br > Ar–Cl >> Ar–F [1]. The target compound's 5-bromo substituent enables efficient Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings under standard conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, 80–100 °C), whereas the corresponding 5-chloro analog requires elevated temperatures (>120 °C), specialized ligands (e.g., XPhos, SPhos), or longer reaction times (typically 24–48 h vs. 2–6 h for bromo) to achieve comparable conversion [2]. The 5-methyl and 5-unsubstituted analogs lack a cross-coupling handle entirely, limiting late-stage diversification. The N-Boc group further enables orthogonal protection: the bromine can be substituted while the piperazine nitrogen remains masked, enabling sequential functionalization not possible with the unprotected 1-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine (CAS 1340396-26-0).

Cross-coupling Synthetic chemistry Building block

Orthogonal Protection Strategy: N-Boc Stability and Deprotection Kinetics Versus N-Unprotected Analogs

The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen provides acid-labile protection that is orthogonal to the base-stable 5-bromo-1,3,4-thiadiazole moiety. The target compound remains stable under basic cross-coupling conditions (pH > 10, >100 °C) where the N-unprotected analog 1-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine (CAS 1340396-26-0) would undergo competing N-arylation or N-oxidation side reactions [1]. Quantitative deprotection kinetics: the Boc group is quantitatively removed within 1–4 h using TFA/CH₂Cl₂ (1:1 v/v) at 25 °C or 4 M HCl in dioxane at 0–25 °C, generating the free piperazine without affecting the bromine substituent [2]. In contrast, N-benzyl or N-Cbz protected analogs require harsher hydrogenolysis conditions (H₂, Pd/C, 1–5 atm) that may partially dehalogenate the 5-bromo substituent (typically 5–15% debromination observed at >3 atm H₂) [3].

Protecting group Orthogonal synthesis Piperazine chemistry

Best Research and Industrial Application Scenarios for Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate


Medicinal Chemistry Lead Optimization: Antimycobacterial and Anticancer SAR Programs

In SAR-driven lead optimization programs targeting tuberculosis (M. tuberculosis H37Rv) or cancer cell lines (e.g., MCF-7), the target compound serves as the preferred protected precursor for generating bromo-substituted 1,3,4-thiadiazole-piperazine hybrid libraries [1]. The class-level MIC range of 3.12–6.25 µg/mL for bromo-substituted analogs against M. tuberculosis provides a defined potency benchmark for hit-to-lead progression. Synthesis teams should prioritize this Boc-protected building block over the unprotected 1-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine to avoid N-arylation side reactions during library production and to simplify final compound purification.

Parallel Library Synthesis and Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

The 5-bromo substituent enables rapid diversification via Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings under standard conditions (Pd(PPh₃)₄, 80–100 °C, 2–6 h) [1]. The target compound's reactivity advantage over the 5-chloro analog (estimated 4–12× faster coupling kinetics) makes it the building block of choice for parallel synthesis workflows where cycle time and product purity are critical cost drivers. The orthogonal Boc protection further allows sequential functionalization of the piperazine nitrogen after thiadiazole elaboration, a synthetic sequence not achievable with the N-unprotected analog (CAS 1340396-26-0).

Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTAC) Linker Design

The combination of a synthetically addressable bromine atom and an orthogonally protected piperazine nitrogen makes the target compound a versatile fragment for FBDD libraries and a modular linker precursor for PROTAC design. The Boc group can be selectively removed (TFA/CH₂Cl₂, 25 °C, 1–4 h) to unveil the piperazine for conjugation to E3 ligase ligands or linker moieties, while the bromine atom provides a cross-coupling anchor for attaching target-protein-binding warheads [1]. This dual-functionality is absent in 5-methyl, 5-unsubstituted, or N-unprotected analogs, which lack either the synthetic handle or the orthogonal protection required for sequential conjugation.

Chemical Biology Probe Development Requiring Defined Halogen Substitution Patterns

For chemoproteomic and target-engagement studies where halogen identity affects binding kinetics (k_on/k_off) and selectivity, the 5-bromo derivative offers distinct advantages over 5-chloro and 5-fluoro analogs. The larger atomic radius and higher polarizability of bromine enhance van der Waals contacts and halogen-bonding interactions with target protein binding pockets [1]. SAR studies in the thiadiazole-piperazine class have shown that bromo-for-chloro substitution can shift selectivity profiles by >10-fold between related kinase or GPCR targets. Purchasing the bromo analog directly avoids the synthetic burden of halogen-exchange reactions from chloro or iodo precursors.

Quote Request

Request a Quote for Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.